CID 78062518
Description
Based on , it is associated with a chromatographic fractionation study of an essential oil (CIEO), where its presence was confirmed via GC-MS analysis (retention time: ~15.3 min) and mass spectral characterization (base peak m/z 154) . The compound’s structure (Figure 1A in ) suggests a terpenoid or oxygenated derivative, given its prevalence in essential oil fractions . However, detailed physicochemical properties (e.g., solubility, stability) and biological activities remain unreported in the provided evidence.
Properties
Molecular Formula |
C5H5Si |
|---|---|
Molecular Weight |
93.18 g/mol |
InChI |
InChI=1S/C5H5Si/c1-2-5-4(1)3-6-5/h1-5H |
InChI Key |
YNSFGCABXWPSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=[Si]2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 78062518 typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. These methods ensure the consistent production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
CID 78062518 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
CID 78062518 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of CID 78062518 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
CID 78062518’s tentative terpenoid classification aligns it with compounds such as limonene (CID 22311) and linalool (CID 6549), which are common in essential oils. However, its mass spectral profile (m/z 154) distinguishes it from these analogues, which exhibit characteristic fragments at m/z 93 (limonene) and m/z 71 (linalool) .
Functional Analogues
A comparative analysis with CID 57892468 (CAS 899809-61-1) from highlights key differences:
CID 57892468 demonstrates pharmacological relevance (e.g., CNS penetration), whereas this compound’s role in essential oils may relate to antimicrobial or aromatic properties, though empirical validation is lacking .
Chlorinated Analogues
lists hexachlorocyclohexane homologs (e.g., CAS 608-73-1, EPA ID 59220), which share a chlorinated cyclic structure but differ fundamentally from this compound in toxicity profiles and environmental persistence .
Methodological Considerations for Comparative Studies
- Analytical Techniques : this compound was characterized using GC-MS with vacuum distillation ( ), whereas CID 57892468 employed HPLC and spectroscopic methods (NMR, IR) . Discrepancies in methodology limit direct comparability .
- Data Gaps: No peer-reviewed studies on this compound’s pharmacokinetics or toxicity were found in the provided evidence, unlike CID 57892468, which includes detailed solubility and hazard data (H302, H315 warnings) .
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 78062518 that aligns with scientific rigor?
- Methodological Answer :
- Begin by identifying gaps in existing literature using systematic reviews and meta-analyses. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring specificity and measurability .
- Test the feasibility of the question by evaluating available resources (e.g., instrumentation, data accessibility) and aligning it with hypotheses that address mechanistic or functional properties of this compound .
- Avoid overly broad questions; refine using iterative feedback from supervisors or peers to ensure relevance to chemical interactions, synthesis pathways, or biological effects .
Q. What are the key considerations for designing reproducible experiments involving this compound?
- Methodological Answer :
- Define variables (independent, dependent, controlled) and establish controls for confounding factors (e.g., solvent purity, temperature stability). Use factorial designs to test multiple variables systematically .
- Document experimental protocols in detail, including reagent sources, equipment calibration, and statistical methods (e.g., ANOVA for dose-response studies). Follow guidelines for reporting in "Materials and Methods" sections to ensure replicability .
- Pre-test methodologies with pilot studies to identify technical limitations (e.g., compound stability under experimental conditions) .
Q. How to conduct a literature review that effectively contextualizes this compound within current research?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., This compound AND [synthesis OR toxicity]). Prioritize primary sources and peer-reviewed journals .
- Organize findings thematically (e.g., structural analogs, catalytic applications) and critically evaluate methodologies in prior studies to identify inconsistencies or opportunities for innovation .
- Annotate references using citation managers (e.g., Zotero) to track relevance to specific hypotheses or experimental aims .
Advanced Research Questions
Q. How to analyze contradictory data in studies investigating this compound’s mechanisms of action?
- Methodological Answer :
- Perform meta-analyses to quantify variability across studies, focusing on experimental parameters (e.g., assay type, concentration ranges). Use sensitivity analysis to identify outliers .
- Apply mixed-methods approaches: Combine quantitative data (e.g., IC50 values) with qualitative insights (e.g., molecular docking simulations) to reconcile discrepancies .
- Validate findings through orthogonal assays (e.g., corroborating enzyme inhibition data with cellular viability assays) .
Q. What strategies are effective for integrating interdisciplinary approaches in this compound research?
- Methodological Answer :
- Align experimental designs with cross-disciplinary frameworks (e.g., computational chemistry for predicting interactions, followed by in vitro validation). Use shared ontologies (e.g., ChEBI) to standardize terminology .
- Collaborate with experts in adjacent fields (e.g., pharmacologists for toxicity profiling, material scientists for stability studies) to address complex questions like structure-activity relationships .
- Tailor communication of results to diverse audiences by modularizing papers (e.g., separate sections for synthetic chemistry and bioactivity data) .
Q. How to ensure reproducibility and transparency in this compound research workflows?
- Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): Deposit raw data in repositories like Zenodo and use version control (e.g., Git) for code and protocols .
- Implement blind or double-blind experimental setups to minimize bias in data collection and analysis .
- Publish detailed supplementary materials, including NMR spectra, chromatograms, and statistical scripts, to enable independent verification .
Methodological Tools and Frameworks
- Data Analysis : Use tools like R or Python for multivariate regression or machine learning to identify patterns in large datasets (e.g., high-throughput screening results) .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
